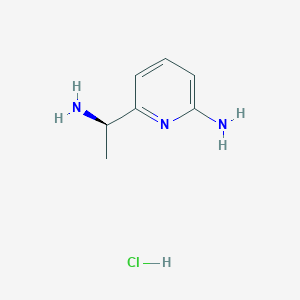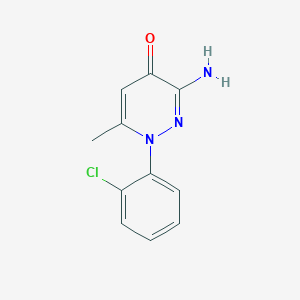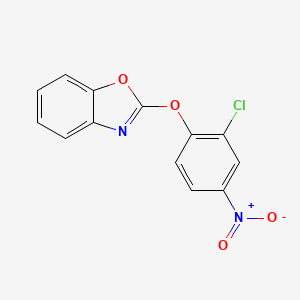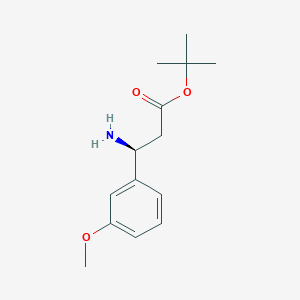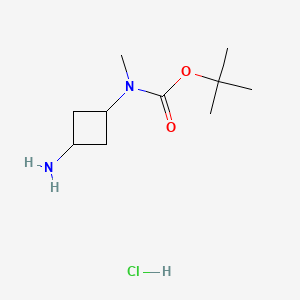
tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride: is a chemical compound with a complex structure that includes a tert-butyl group, an aminocyclobutyl group, and a methyl-carbamate group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride typically involves multiple steps. The process begins with the preparation of the aminocyclobutyl intermediate, which is then reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the development of enzyme inhibitors and probes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in modulating biological pathways and its potential use in drug development .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound forms stable carbamate bonds with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making it a valuable tool in research and drug development .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate
- tert-Butyl N-(trans-3-amino-3-methyl-cyclobutyl)carbamate
Uniqueness
tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more suitable for certain applications in research and industry .
Propiedades
Fórmula molecular |
C10H21ClN2O2 |
|---|---|
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8;/h7-8H,5-6,11H2,1-4H3;1H |
Clave InChI |
AZMBGHNFJGZPPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1CC(C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



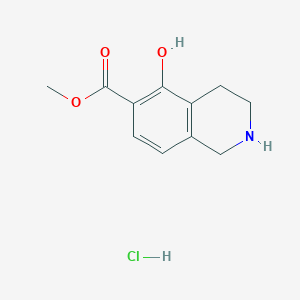
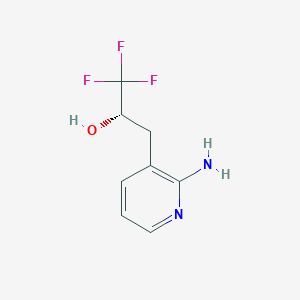
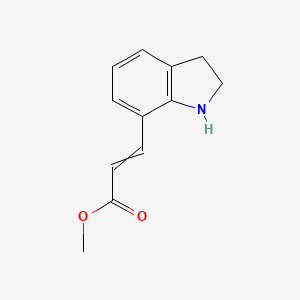
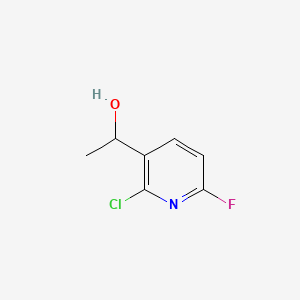

![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)
![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)

![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
